Stellettic acid A

Description

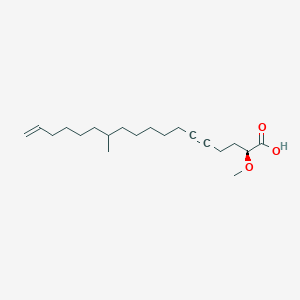

Stellettic acid A is a cytotoxic acetylenic fatty acid first isolated from marine sponges of the genus Stelletta collected near Ullung Island, South Korea, by Jung et al. in 2003 . Structurally, it belongs to a class of linear unsaturated fatty acids characterized by acetylene bonds and methyl branches. The compound exhibits significant cytotoxicity against multiple human tumor cell lines, including leukemia (U937), lung carcinoma (A549), and colon adenocarcinoma (HT-29), with reported IC₅₀ values in the low micromolar range . Its bioactivity is attributed to its ability to disrupt cancer cell proliferation and induce apoptosis, though its precise molecular targets remain under investigation. This compound is notable for its structural novelty, featuring a conjugated ene-yne system and methyl substitution patterns that distinguish it from other marine-derived fatty acids .

Properties

CAS No. |

502487-40-3 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(2S)-2-methoxy-12-methyloctadec-17-en-5-ynoic acid |

InChI |

InChI=1S/C20H34O3/c1-4-5-6-12-15-18(2)16-13-10-8-7-9-11-14-17-19(23-3)20(21)22/h4,18-19H,1,5-8,10,12-17H2,2-3H3,(H,21,22)/t18?,19-/m0/s1 |

InChI Key |

QVPPXGQQEKCQFT-GGYWPGCISA-N |

Isomeric SMILES |

CC(CCCCCC#CCC[C@@H](C(=O)O)OC)CCCCC=C |

Canonical SMILES |

CC(CCCCCC#CCCC(C(=O)O)OC)CCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stellettic acid A involves several steps, starting from simpler organic molecules. The process typically includes the formation of carbon-carbon triple bonds (alkynes) and the introduction of functional groups such as carboxylic acids and methoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods being developed in laboratory settings. The scalability of these methods is a key area of focus, as researchers aim to produce this compound in larger quantities for further study and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Stellettic acid A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Stellettic acid A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying acetylenic acids and their reactivity.

Biology: Investigated for its potential role in cellular processes and signaling pathways.

Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Stellettic acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit telomerase activity, leading to the induction of apoptosis in cancer cells . This process involves the modulation of Bcl-2 family proteins, activation of caspases, and downregulation of inhibitor of apoptosis proteins (IAPs).

Comparison with Similar Compounds

(Z)-Stellettic Acid B and C

- Source : Co-isolated with stellettic acid A from Korean Stelletta sponges .

- Structural Differences : (Z)-Stellettic acid B has a distinct double-bond geometry (Z-configuration), while stellettic acid C lacks a methoxy group present in this compound .

- Bioactivity: Both compounds show moderate cytotoxicity against tumor cell lines but are less potent than this compound.

Desmethoxy Analogue (Compound 74)

- Source : Isolated from a Stelletta species in a different Korean location .

- Structural Differences : Lacks the methoxy group of this compound.

- Bioactivity : Exhibits only mild cytotoxicity, highlighting the critical role of methoxy substitution in enhancing bioactivity .

Analogues from Other Sponge Genera

Petroformynic Acids B and C

Heterofibrin A1

- Source : Spongia heterofibria (Australia) .

- Structural Differences : Branched acetylene chain with a terminal ester group.

Mechanistic Comparisons

Key Research Findings

- Structural Determinants of Activity : The methoxy group and acetylene bond in this compound are critical for cytotoxicity. Removal or modification of these groups (e.g., compound 74) reduces potency .

- Mechanistic Diversity : While this compound primarily targets apoptotic pathways, (Z)-stellettic acid C uniquely inhibits telomerase, a feature absent in other analogues .

- Species-Specific Variation: Even within the Stelletta genus, minor geographic or taxonomic differences lead to significant variability in compound profiles and bioactivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.